3,5-Dimethoxy-4-methylbenzoyl chloride
Overview
Description
3,5-Dimethoxy-4-methylbenzoyl chloride: is an organic compound with the chemical formula C10H11ClO3 . It is a colorless or pale yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxy-4-methylbenzoyl chloride can be synthesized through the reaction of 3,5-dimethoxy-4-methylbenzoic acid with thionyl chloride . The reaction typically involves heating the mixture to facilitate the formation of the acyl chloride .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation units to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-4-methylbenzoyl chloride primarily undergoes acylation reactions . It can react with various nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively .
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form esters.
Amines: Reacts to form amides, often requiring a base such as pyridine to neutralize the hydrochloric acid byproduct.
Thiols: Forms thioesters in the presence of a base.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3,5-Dimethoxy-4-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Chemistry: As a reagent for the synthesis of complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the preparation of herbicides and pesticides.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the presence of the acyl chloride functional group, which is highly electrophilic .
Comparison with Similar Compounds
3,4-Dimethoxybenzoyl chloride: Similar structure but with methoxy groups at different positions.
3,5-Dimethylbenzoyl chloride: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness: 3,5-Dimethoxy-4-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
3,5-dimethoxy-4-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627006 | |
Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34523-76-7 | |
Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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